(2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Description
The compound (2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol features a pyrazolo[3,4-d]pyrimidine core with a 4-amino and 3-iodo substitution. The tetrahydrofuran (THF) ring contains a hydroxymethyl group at C2 and a hydroxyl group at C3, contributing to its hydrophilicity and stereochemical complexity.
Properties
IUPAC Name |
(2R,3S,5R)-5-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O3/c11-8-7-9(12)13-3-14-10(7)16(15-8)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZVJYNVMSXJGY-KVQBGUIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3C(=N2)I)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3C(=N2)I)N)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3S,5R)-5-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, particularly in oncology and other medical fields.
Chemical Structure and Properties
The molecular structure of the compound includes a tetrahydrofuran ring and a pyrazolo[3,4-d]pyrimidine moiety. The presence of the hydroxymethyl group and the amino group significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅O₂I |
| Molecular Weight | 328.15 g/mol |
| CAS Number | [insert CAS number here] |
| Solubility | Soluble in DMSO |
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds within this class can inhibit various cancer cell lines.
Case Study:
In vitro studies demonstrated that an analog of the target compound exhibited an IC50 value of approximately 2.24 µM against A549 lung cancer cells. This was notably more effective than doxorubicin, a standard chemotherapeutic agent with an IC50 of 9.20 µM .
The antitumor activity is primarily attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. Pyrazolo[3,4-d]pyrimidines have been identified as Src kinase inhibitors which play a critical role in cancer cell signaling .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of these compounds. Variations in the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity. For example:
- Modification at Position 4: Substituents at this position can enhance or diminish inhibitory potency against cancer cell lines.
- Hydroxymethyl Group: This group appears to enhance solubility and may contribute to improved bioavailability .
Table 2: Structure-Activity Relationships
| Compound | IC50 (µM) | Cell Line | Notes |
|---|---|---|---|
| Compound 1a | 2.24 | A549 | High antitumor activity |
| Compound 1d | 1.74 | MCF-7 | Enhanced potency |
| Doxorubicin | 9.20 | A549 | Standard control |
Additional Biological Activities
Beyond antitumor effects, pyrazolo[3,4-d]pyrimidines have shown promise in other therapeutic areas:
Scientific Research Applications
The compound (2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol (CAS No. 187479-00-1) presents a unique structure with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and relevant data.
Structure and Properties
- Molecular Formula : C₁₀H₁₂IN₅O₃
- Molecular Weight : 377.14 g/mol
- IUPAC Name : (2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- CAS Number : 187479-00-1
The compound features a tetrahydrofuran ring with a hydroxymethyl group and an amino-substituted pyrazolo[3,4-d]pyrimidine moiety, which may contribute to its biological activity.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an inhibitor or modulator of specific biological pathways. The presence of the pyrazolo[3,4-d]pyrimidine core is notable for its activity against various kinases and enzymes involved in cancer and inflammatory diseases.
Case Study: Kinase Inhibition
Research has indicated that pyrazolo[3,4-d]pyrimidines can act as selective inhibitors of certain kinases. For instance, derivatives of this class have shown promise in targeting the ATP-binding site of protein kinases involved in tumor growth. The specific compound under consideration may exhibit similar properties due to its structural analogies.
Antiviral Activity
Given the increasing interest in antiviral compounds, the unique structure of (2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol may provide a basis for developing new antiviral agents.
Case Study: Inhibition of Viral Replication
Studies have demonstrated that certain pyrazolo[3,4-d]pyrimidines inhibit viral replication by interfering with viral polymerases or proteases. This compound could potentially be evaluated for similar antiviral effects against RNA viruses.
Neuroscience Research
The compound's ability to cross the blood-brain barrier (BBB), attributed to its lipophilic nature and molecular size, makes it a candidate for research into neurological disorders.
Case Study: Neuroprotective Effects
Preliminary studies on related compounds suggest neuroprotective properties that could be beneficial in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. The exploration of this compound's neuroprotective mechanisms warrants further investigation.
Comparison with Similar Compounds
Physicochemical and Functional Comparison
| Property | Target Compound | Compound A | Compound B | Compound D |
|---|---|---|---|---|
| Core Heterocycle | Pyrazolo[3,4-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine | Pyrrolo[2,3-d]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Iodine Position | 3 | 5 | 5 | N/A (thiophene substitution) |
| THF Substituents | C2: hydroxymethyl; C3: hydroxyl | C4: fluoro; C2: hydroxymethyl | C5: methyl; C3/C4: diols | N/A (chromenone backbone) |
| Key Functional Groups | Hydroxyl, hydroxymethyl, iodo | Fluoro, hydroxymethyl, iodo | Methyl, diols, iodo | Morpholine, thiophene, fluoro |
| Solubility | High (polar groups) | Moderate (fluoro) | Low (methyl) | Low (bulky substituents) |
| Metabolic Stability | Moderate | High (C-F bond) | Moderate | High (fluorine, morpholine) |
Research Implications
- Iodine Positioning : The target compound’s iodine at position 3 may enable distinct halogen-bonding interactions compared to position 5 in pyrrolo analogs, critical for targeting iodine-sensitive enzymes or receptors .
- THF Modifications : Hydroxymethyl and hydroxyl groups in the target compound enhance solubility but may necessitate prodrug strategies (e.g., acetoxy in Compound C) for improved bioavailability .
- Core Heterocycle : Pyrazolo[3,4-d]pyrimidine offers a nitrogen-rich scaffold for kinase inhibition, whereas pyrrolo analogs (Compounds A/B) may favor interactions with purine-binding proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
